molecular formula C9H15NO4 B1384801 (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 1239355-46-4

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No.: B1384801
CAS No.: 1239355-46-4
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-ZMMDDIOLSA-N
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Description

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS: 1239355-46-4; alternative CAS: 181212-90-8) is a chiral aziridine derivative featuring a strained three-membered ring system with tert-butyl and methyl ester groups. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol . The compound is primarily utilized in research settings for synthetic organic chemistry and pharmaceutical development, particularly in stereoselective reactions and as a precursor for bioactive molecules. Key properties include:

  • Purity: >97% (HPLC)
  • Storage: -20°C in moisture-free, sealed conditions .
  • Solubility: Soluble in DMSO; stock solutions (10 mM) are prepared using protocols involving sonication and controlled heating .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDZMSOHBQKDL-ZMMDDIOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650735
Record name 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239355-46-4
Record name 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Amino Alcohol Derivatives Under Basic Conditions

Method Overview:
This classical route involves the cyclization of amino alcohol precursors, typically derived from amino acids or amino acid derivatives, under basic conditions to form the strained aziridine ring. The process generally proceeds via intramolecular nucleophilic substitution, facilitated by suitable protecting groups and reaction conditions.

Reaction Scheme:
Amino alcohol derivatives bearing tert-butyl and methyl ester functionalities are cyclized to form the aziridine core.

Reaction Conditions:

  • Base: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or triethylamine (TEA) to deprotonate the amino group.
  • Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).
  • Temperature: Typically room temperature to mild heating (20–50°C).
  • Time: 12–24 hours, depending on substrate reactivity.

Key Features:

  • The intramolecular nucleophilic attack occurs on an electrophilic carbon bearing a leaving group (e.g., halide or activated ester).
  • Stereochemistry is preserved if chiral starting materials are used, such as D-proline derivatives.

Research Data:
A study demonstrated the cyclization of N-protected amino alcohols with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the aziridine with high stereoselectivity and purity.

Boc-Protection of Aziridine Intermediates

Method Overview:
Protection of the aziridine nitrogen with tert-butoxycarbonyl (Boc) groups is a common strategy to stabilize the aziridine ring and facilitate subsequent functionalization.

Procedure:

  • Starting from a suitable aziridine precursor, react with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as TEA or DMAP in DCM.
  • Conduct the reaction at room temperature, typically for 12–24 hours.
  • Purify via crystallization or chromatography.

Reaction Conditions:

  • Reagents: Boc₂O (1.1–1.2 equivalents), TEA (1.2 equivalents), DMAP (catalytic).
  • Solvent: DCM or ethyl acetate.
  • Temperature: Ambient.

Research Data:
A published procedure reports yields exceeding 95% for the Boc-protected (R)-aziridine derivatives, with stereochemical integrity confirmed by chiral HPLC.

Stereoselective Synthesis via Chiral Starting Materials

Method Overview:
Utilization of chiral amino acids, such as D-proline or other enantiomerically pure amino alcohols, ensures the stereochemistry of the aziridine core.

Key Steps:

  • Derivatization of the amino acid to an amino alcohol.
  • Cyclization under basic conditions as described above.
  • Boc-protection to stabilize the chiral aziridine.

Research Data:
Optical rotation measurements and chiral HPLC analyses confirm the (R)-configuration retention throughout the synthesis.

Industrial-Scale Synthesis Considerations

Scale-up Techniques:

  • Continuous flow reactors facilitate safer and more efficient large-scale synthesis.
  • Use of automated purification systems, such as preparative chromatography or recrystallization, ensures high purity.

Purification Methods:

  • Crystallization from suitable solvents (e.g., hexanes/ethyl acetate).
  • Chromatography on silica gel or reverse-phase columns for high-purity requirements.

Summary Table of Preparation Methods

Method Key Reagents Conditions Stereochemical Control Typical Yield Notes
Cyclization of amino alcohol derivatives Amino alcohol, base (NaH, TEA), Boc₂O Room temp, 12–24 h Yes, chiral starting materials 80–95% Requires moisture-free environment
Boc-protection of aziridine intermediates Boc₂O, TEA, DMAP Room temp, 12–24 h Preserves stereochemistry >95% Widely used for stabilization
Chiral amino acid derivatives D-proline derivatives Same as above High stereoselectivity 75–90% Ensures (R)-configuration
Industrial methods Continuous flow, automation Optimized for scale Maintains stereochemistry Variable Focus on safety and efficiency

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into an amine.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, ethers, thioethers, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate serves as a valuable building block in organic synthesis. Its high ring strain makes it highly reactive, allowing for the formation of more complex molecules. Common applications include:

  • Synthesis of Pharmaceuticals : Used as an intermediate in the production of various chiral drugs.
  • Agrochemicals : Acts as a precursor for developing agrochemical compounds.

Medicinal Chemistry

The compound's chiral nature and reactivity are advantageous in medicinal chemistry:

  • Chiral Drug Development : It is utilized to synthesize chiral intermediates essential for drug formulation.
  • Enzyme Mechanism Studies : The compound aids in investigating enzyme mechanisms due to its ability to undergo nucleophilic ring-opening reactions.

Biological Studies

Research has indicated potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of aziridine exhibit significant antimicrobial activity against various bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Cysteine Protease Inhibition : The compound can act as an irreversible inhibitor of cysteine proteases, which are important in parasitic infections.

Industrial Applications

In industrial settings, this compound is used in:

  • Production of Specialty Chemicals : Employed in synthesizing chemicals with specific properties for various applications.
  • Material Science : Investigated for potential use in developing new materials with unique chemical properties.

Antimicrobial Activity Evaluation

A study evaluated the antibacterial properties of several aziridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria.

Cysteine Protease Inhibition

Research demonstrated that aziridine derivatives could form stable adducts with cysteine proteases, inhibiting their function and disrupting parasite life cycles. This mechanism highlights the potential therapeutic applications of this compound in treating parasitic infections.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in organic synthesis and medicinal chemistry to create complex molecules with specific stereochemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to azetidine, piperidine, pyrrolidine, and morpholine derivatives, which share tert-butyl and ester functionalities but differ in ring size, substituents, and stereochemistry.

Table 1: Structural Comparison
Compound Name (CAS) Ring Size Key Substituents Similarity Score Molecular Weight (g/mol)
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (1239355-46-4) 3 (aziridine) tert-Butyl, methyl ester 1.00 (reference) 201.22
(S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (126496-79-5) 3 (aziridine) tert-Butyl, methyl ester (S-config) 1.00 201.22
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (500789-41-3) 6 (morpholine) tert-Butyl, methyl ester, oxygen 1.00 245.27 (estimated)
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (114676-69-6) 5 (pyrrolidine) tert-Butyl, methyl ester, hydroxyl 0.82 245.27
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (1286768-92-0) 3 (aziridine) tert-Butyl, carboxylic acid 0.95 187.18 (estimated)

Key Differences in Physicochemical Properties

Table 2: Physical and Chemical Properties
Property (R)-Aziridine Dicarboxylate (1239355-46-4) (2R,4R)-Pyrrolidine Derivative (114676-69-6) (S)-Aziridine Enantiomer (126496-79-5)
Melting Point Not reported 76°C Not reported
Boiling Point Not reported 335.2°C (predicted) Not reported
Storage Temperature -20°C (sealed, dry) -20°C (sealed) -20°C (dry)
Polarity Moderate (ester groups) High (hydroxyl group enhances H-bonding) Moderate (same functional groups)
Reactivity High (strained aziridine ring) Moderate (less strained pyrrolidine) High (same ring strain)

Stereochemical Considerations

The (R)- and (S)-aziridine enantiomers (CAS 1239355-46-4 and 126496-79-5) share identical functional groups but differ in spatial arrangement. This enantiomeric pair is critical for studying stereoselectivity in drug design, as biological targets often exhibit chirality-dependent interactions .

Biological Activity

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative characterized by a highly strained three-membered ring, which imparts unique reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a precursor for biologically active molecules.

  • Molecular Formula : C9_9H15_{15}NO4_4
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 181212-90-8

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions. The aziridine ring's strain enhances its reactivity toward nucleophiles, facilitating the formation of new carbon-nitrogen bonds, which are crucial in synthesizing various bioactive compounds .

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various aziridine compounds can act as effective inhibitors against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position of the aziridine ring significantly impact antibacterial efficacy. Compounds with specific substituents showed enhanced activity, with minimal inhibitory concentrations (MIC) ranging from 4 to 256 µg/mL against selected pathogens .

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study evaluated multiple aziridine derivatives for their antibacterial properties. Among them, this compound demonstrated notable activity against several bacterial strains. The results indicated that the presence of a methyl group at the 2-position was crucial for achieving optimal antibacterial effects .
  • Cysteine Protease Inhibition :
    • Aziridine derivatives have shown promise as irreversible inhibitors of cysteine proteases, enzymes implicated in various parasitic infections. The biological activity was linked to the compound's ability to form stable adducts with the active site of these enzymes, thereby inhibiting their function and disrupting the life cycle of parasites .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityExhibited significant inhibition against Gram-positive bacteria with MIC values between 4 and 256 µg/mL .
Enzyme InhibitionActed as an irreversible inhibitor of cysteine proteases involved in parasitic infections .
Structure-Activity RelationshipModifications at the 2-position enhance antimicrobial efficacy; specific substituents yield better results .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate, and what are their critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of aziridine intermediates. For example, a reported procedure involves reacting D-proline derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature, achieving yields up to 95% . Key considerations include moisture-free conditions (due to Boc-group sensitivity) and stoichiometric control of reagents to avoid side reactions like over-carboxylation.

Q. How is the stereochemical integrity of the (R)-configured aziridine core maintained during synthesis?

  • Methodological Answer : The (R)-configuration is preserved through chiral starting materials (e.g., D-proline derivatives) and stereoselective reaction conditions. For instance, gold-catalyzed cyclization reactions have been employed to retain stereochemistry, as evidenced by optical rotation data ([α]D = +44.5 in CH₂Cl₂) . Chiral HPLC or polarimetry is recommended for post-synthesis verification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the Boc and methyl ester groups (δ ~1.4 ppm for tert-butyl, δ ~3.7 ppm for COOCH₃) and aziridine ring protons (δ 2.5–3.0 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 201.1312 for [M+H]⁺) validates molecular composition .
  • IR : Stretching frequencies for C=O (1720–1740 cm⁻¹) and N–H (if deprotected) are critical .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for nucleophilic attacks on the strained aziridine ring. For example, studies on analogous pyrrolidine derivatives reveal that electron-withdrawing groups (e.g., Boc) increase ring strain, lowering activation energy for nucleophilic ring-opening . Such models guide solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) and nucleophile choice (e.g., amines, thiols) .

Q. What strategies mitigate racemization during functionalization of the aziridine ring?

  • Methodological Answer : Racemization risks arise under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

  • Low-temperature reactions (<0°C) for electrophilic additions.
  • Protecting group synergy : Use of Boc (acid-labile) with orthogonal groups (e.g., Fmoc) for stepwise modifications .
  • Enantiomeric excess (ee) monitoring via chiral stationary phase HPLC, as validated in studies on similar aziridine carboxylates .

Q. How does the compound serve as a precursor for bioactive alkaloids or pharmaceuticals?

  • Methodological Answer : The aziridine core is a versatile intermediate for:

  • Anticancer agents : Functionalization at the nitrogen or carboxylate positions generates pro-apoptotic compounds (e.g., microtubule inhibitors) .
  • Antibiotics : Ring-opening with β-lactam synthons mimics penicillin’s mechanism .
  • Case Study: A derivative, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, was used in the synthesis of a protease inhibitor via reductive amination .

Contradictions and Limitations in Literature

  • Stereochemical Stability : While some studies report high ee retention (>98%) under inert conditions , others note partial racemization in protic solvents (e.g., MeOH) due to ring strain .
  • Scalability : Lab-scale syntheses (≤10 g) are well-documented, but pilot-scale data (>100 g) are lacking, possibly due to Boc-group handling challenges .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

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